1-(4-chlorobenzyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
1-(4-Chlorobenzyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic urea derivative characterized by a 4-chlorobenzyl group, a pyrazole ring substituted with a thiophen-2-yl moiety, and an ethylurea linker.
- 4-Chlorobenzyl group: Enhances lipophilicity and may improve membrane permeability .
- Thiophen-2-yl-pyrazole: Combines aromatic electron-rich (thiophene) and nitrogen-rich (pyrazole) systems, which are common in kinase inhibitors and antifungal agents .
- Urea linker: Facilitates hydrogen bonding, a critical feature in enzyme inhibition .
For example, the synthesis of related pyrazole-urea derivatives often employs acid-mediated condensations or nucleophilic substitutions, as seen in the preparation of structurally similar acetamide derivatives .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c18-14-5-3-13(4-6-14)12-20-17(23)19-8-10-22-9-7-15(21-22)16-2-1-11-24-16/h1-7,9,11H,8,10,12H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBYSLRHBVEYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are classified below based on shared motifs, with key differences in substituents, synthesis, and inferred biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 4-chlorobenzyl group is a recurring motif in agrochemicals and pharmaceuticals, enhancing stability and target binding . Thiophene vs. Urea vs. Thiourea: Urea derivatives generally exhibit stronger hydrogen-bonding capacity than thioureas, making them preferable for enzyme inhibition .
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for pyrazole-acetamide derivatives, which utilize acid-mediated coupling of pyrazole intermediates with urea precursors .
- In contrast, trifluoromethyl-substituted analogs require specialized fluorination steps, increasing synthetic complexity .
Biological Activity :
Preparation Methods
Strategic Synthetic Pathways
Retrosynthetic Analysis
The target compound can be dissected into three primary components:
- 4-Chlorobenzylurea moiety : Derived from 4-chlorobenzyl isocyanate or via carbodiimide coupling.
- Ethyl-linked pyrazole core : Synthesized through cyclocondensation or alkylation.
- Thiophen-2-yl substituent : Introduced via Suzuki-Miyaura cross-coupling.
This modular approach enables flexibility in optimizing individual steps while minimizing side reactions.
Stepwise Preparation Methods
Synthesis of 3-(Thiophen-2-yl)-1H-Pyrazole
The pyrazole ring bearing a thiophene group is constructed via cyclocondensation:
- Hydrazine and 1,3-diketone reaction : Thiophen-2-ylacetone reacts with hydrazine hydrate in ethanol under reflux (12 h, 80°C) to yield 3-(thiophen-2-yl)-1H-pyrazole.
- Alternative route : Palladium-catalyzed coupling of 3-bromopyrazole with thiophen-2-ylboronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/water (4:1) at 90°C for 24 h achieves 85% yield.
Key optimization parameters :
Alkylation to Introduce the Ethyl Spacer
The pyrazole nitrogen is alkylated to attach the ethyl chain:
- Reaction conditions : 3-(Thiophen-2-yl)-1H-pyrazole (1 equiv) reacts with 1,2-dibromoethane (1.2 equiv) in DMF using K₂CO₃ (2 equiv) at 60°C for 6 h.
- Product : 1-(2-Bromoethyl)-3-(thiophen-2-yl)-1H-pyrazole (yield: 78%).
Challenges :
Urea Linkage Formation
The final urea bond is established via two primary methods:
Isocyanate-Amine Condensation
- Synthesis of 4-chlorobenzyl isocyanate : 4-Chlorobenzylamine reacts with triphosgene (0.33 equiv) in dichloromethane at 0°C.
- Coupling reaction : The ethyl-pyrazole intermediate (1 equiv) and 4-chlorobenzyl isocyanate (1.1 equiv) react in THF at 25°C for 12 h, yielding 72% product.
Carbodiimide-Mediated Coupling
- Activation : 4-Chlorobenzylamine (1 equiv) and CDI (1.5 equiv) form an imidazolide intermediate in DCM.
- Nucleophilic attack : The ethyl-pyrazole amine (1 equiv) reacts with the activated species at 40°C for 6 h (yield: 68%).
Comparative analysis :
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Isocyanate route | 72 | 95 | Symmetrical ureas |
| Carbodiimide route | 68 | 93 | Imidazole byproducts |
Mechanistic Insights and Optimization
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction introduces the thiophene group via:
- Oxidative addition of Pd⁰ to the bromopyrazole.
- Transmetalation with thiophen-2-ylboronic acid.
- Reductive elimination to form the C–C bond.
Critical factors :
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost-Effective Modifications
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(4-chlorobenzyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea?
Answer:
Synthesis optimization requires meticulous control of reaction conditions and purification steps. The compound is typically synthesized via multi-step reactions:
- Step 1: Formation of the pyrazole-thiophene intermediate (e.g., coupling thiophene-2-carbaldehyde with hydrazine derivatives under reflux in ethanol) .
- Step 2: Alkylation of the intermediate with 2-chloroethylamine to introduce the ethyl linker .
- Step 3: Urea bond formation using 4-chlorobenzyl isocyanate in anhydrous dichloromethane with triethylamine as a base .
Critical Parameters:
- Temperature: Pyrazole ring formation often requires reflux (70–90°C), while urea coupling is performed at 0–5°C to minimize side reactions .
- Catalysts: Palladium on carbon (Pd/C) may enhance coupling efficiency in intermediate steps .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential for ≥95% purity .
Table 1: Representative Yields from Optimized Steps
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 65–75 | 90% |
| 2 | 80–85 | 92% |
| 3 | 70–78 | 95% |
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Verify substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, urea NH signals at δ 5.5–6.0 ppm) .
- 2D NMR (HSQC, HMBC): Resolve ambiguities in pyrazole-thiophene connectivity .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- HPLC-PDA: Assess purity (>98% for pharmacological assays) using C18 columns and acetonitrile/water mobile phases .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Standardized Assays: Use validated protocols (e.g., NIH/NCATS guidelines) for enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assays) .
- Impurity Profiling: LC-MS/MS to detect by-products (e.g., hydrolyzed urea derivatives) that may interfere with activity .
- Dose-Response Curves: Compare EC₅₀/IC₅₀ values across studies; significant deviations (>10-fold) suggest experimental artifacts .
Example: A 2023 study reported anti-inflammatory IC₅₀ = 1.2 μM , while a 2025 study found IC₅₀ = 5.7 μM . The latter attributed the difference to residual DMSO (>0.1%) in stock solutions, which suppressed TNF-α inhibition.
Advanced: What structure-activity relationship (SAR) insights guide rational design of derivatives?
Answer: Key SAR observations include:
- Thiophene Modification: Replacing thiophene with furan reduces kinase inhibition by 50%, highlighting the role of sulfur in target binding .
- Chlorobenzyl Substituent: Para-chloro is optimal; meta-substitution decreases solubility and affinity .
- Urea Linker Flexibility: Ethyl spacers improve bioavailability compared to rigid aromatic linkers (e.g., IC₅₀ = 1.8 μM vs. 12.4 μM for COX-2) .
Table 2: SAR of Select Derivatives
| Derivative | Target (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 1.8 (COX-2) | 0.12 |
| Thiophene → Furan | 9.4 | 0.09 |
| Ethyl → Methyl Linker | 15.2 | 0.08 |
Advanced: How can computational modeling predict metabolic stability?
Answer:
- Docking Studies (AutoDock Vina): Identify CYP450 oxidation sites (e.g., CYP3A4 metabolizes the chlorobenzyl moiety) .
- MD Simulations (GROMACS): Predict hydrolysis susceptibility of the urea bond in physiological pH .
- ADMET Predictions (SwissADME): LogP = 3.2 indicates moderate blood-brain barrier penetration, requiring formulation adjustments for CNS applications .
Basic: What are the stability challenges during long-term storage?
Answer:
- Degradation Pathways: Hydrolysis (urea → amines) and oxidation (thiophene → sulfoxide) are primary concerns .
- Storage Conditions:
Advanced: What strategies optimize in vivo efficacy despite moderate solubility?
Answer:
- Nanoparticle Encapsulation (PLGA): Increases bioavailability 3-fold in rodent models .
- Prodrug Design: Phosphate esters of the urea group improve aqueous solubility (5 mg/mL vs. 0.12 mg/mL) .
Basic: How can researchers validate synthetic reproducibility across labs?
Answer:
- Detailed Protocols: Share step-by-step procedures with reaction monitoring (TLC Rf values, e.g., 0.45 in ethyl acetate/hexane 1:1) .
- Reference Standards: Cross-validate NMR/MS data with published spectra (e.g., PubChem CID 18567574) .
Advanced: What alternative synthetic routes avoid toxic reagents?
Answer:
- Green Chemistry Approaches:
Advanced: How to address low yields in final coupling steps?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time from 24 h to 2 h, improving yield to 85% .
- Protecting Groups: Temporarily protect pyrazole NH with Boc groups to prevent side reactions during alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
